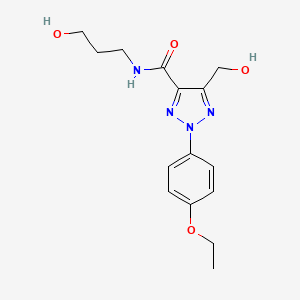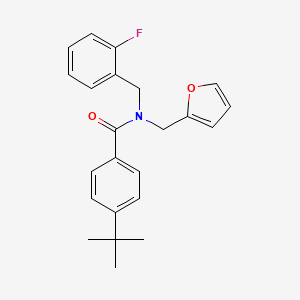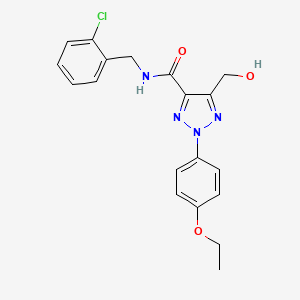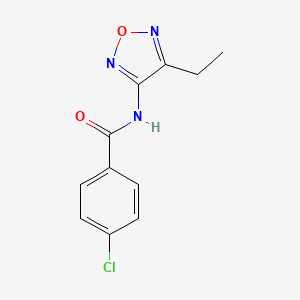![molecular formula C21H22FN3O4 B11382135 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11382135.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Oxadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. They have diverse applications in various fields due to their unique properties.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide: is a chemical compound with a complex structure. It combines an oxadiazole ring, a butoxyphenyl group, and a fluorophenoxy group.
Méthodes De Préparation
Synthetic Routes: The compound can be synthesized through a two-step process
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route and reagents.
Industrial Production: Large-scale production typically involves optimized batch or continuous processes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.
Major Products: The products depend on the reaction type and starting materials.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it valuable for designing new materials, catalysts, and ligands.
Biology: It could serve as a probe for studying biological processes due to its potential interactions with biomolecules.
Medicine: Researchers explore its pharmacological properties, aiming for drug development.
Industry: Applications include organic electronics, photovoltaics, and sensors.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate this fully.
- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinct features, such as the combination of the oxadiazole ring and the specific substituents.
Similar Compounds: While I don’t have a direct list, explore related compounds like other oxadiazoles, phenylboronic acids, or fluorinated derivatives.
Remember that this compound’s applications and properties are still an active area of research, and ongoing studies may reveal additional insights
Propriétés
Formule moléculaire |
C21H22FN3O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-4-13-27-16-11-9-15(10-12-16)19-20(25-29-24-19)23-21(26)14(2)28-18-8-6-5-7-17(18)22/h5-12,14H,3-4,13H2,1-2H3,(H,23,25,26) |
Clé InChI |
YPRPMMGFTSATHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11382053.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11382064.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11382077.png)
![N-(3-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11382078.png)

![N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11382092.png)
![3-(benzylsulfonyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11382100.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11382110.png)


![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11382126.png)

